2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl-
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Overview
Description
2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- is a heterocyclic compound that belongs to the pyranone family. Pyranones are known for their diverse biological activities and are often found in natural products. This compound features a pyran ring fused with a lactone, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxa-6π-electrocyclization of dienones, which involves the formation of the pyran ring through an electrocyclic reaction . Another approach is the Knoevenagel condensation followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps like condensation, cyclization, and purification to achieve the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 4-Hydroxy-6-(3-methoxyphenethyl)-2H-pyran-2-one
- 4-Hydroxy-6-(4-methoxyphenethyl)-2H-pyran-2-one
- Dihydro-5,6-dehydrokawain
- Bisdemethoxycurcumin
- Apigenin
- Kaempferol
Uniqueness: 2H-Pyran-2-one, 4-(dimethoxymethyl)-3-methyl- stands out due to its unique structural features and reactivity. Its dimethoxymethyl and methyl substituents confer distinct chemical properties, making it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
820986-07-0 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-3-methylpyran-2-one |
InChI |
InChI=1S/C9H12O4/c1-6-7(9(11-2)12-3)4-5-13-8(6)10/h4-5,9H,1-3H3 |
InChI Key |
LGFBULIURPOMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=COC1=O)C(OC)OC |
Origin of Product |
United States |
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